1-[(2,4-Dichlorophenyl)methyl]piperidin-3-amine
Overview
Description
1-[(2,4-Dichlorophenyl)methyl]piperidin-3-amine is a useful research compound. Its molecular formula is C12H16Cl2N2 and its molecular weight is 259.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound has been identified as a peripherally restricted cannabinoid-1 receptor (cb1r) antagonist . The CB1R is a G protein-coupled receptor in the endocannabinoid system, which plays a crucial role in regulating neurotransmission.
Mode of Action
If it acts similarly to the structurally related compound, it may function as a CB1R antagonist . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the receptor’s effects.
Biological Activity
1-[(2,4-Dichlorophenyl)methyl]piperidin-3-amine is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a dichlorobenzyl group. Its molecular formula is CHClN, which indicates the presence of chlorine atoms that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may function as an agonist or antagonist at certain neurotransmitter receptors, thereby modulating neuronal signaling pathways. This modulation can lead to diverse physiological effects, making it a candidate for therapeutic applications in neurological disorders and other medical conditions.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, although specific data on its Minimum Inhibitory Concentration (MIC) values remains limited.
- Anticancer Potential : The compound has shown promise in cancer research, particularly in inhibiting the growth of certain tumor cell lines. For instance, studies have demonstrated cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Cytotoxicity against HeLa and CaCo-2 cells | |
Neurological Research | Modulation of neurotransmitter receptors |
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of this compound, researchers evaluated its effect on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values suggesting potential for further development as an anticancer agent. The study highlighted the need for structural modifications to enhance potency and selectivity against cancer cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds such as:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(2,4-Dichlorophenyl)pyrrolidin-3-amine | Pyrrolidine ring | Anticancer |
1-(2,5-Dimethylphenyl)piperidin-3-amine | Dimethyl substitution | Antimicrobial |
These compounds share structural similarities but exhibit different biological activities based on their specific substituents and functional groups.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]piperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c13-10-4-3-9(12(14)6-10)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFBQMZPEXRQFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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